1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a naphthalene ring and a phenyl ring, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst or sodium borohydride can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, introducing functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or alkanes.
Substitution: Nitro, halogen, or alkyl-substituted derivatives.
Scientific Research Applications
1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a potential candidate for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one varies depending on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one can be compared with other chalcones and naphthalene derivatives:
Similar Compounds:
Uniqueness:
- The presence of both naphthalene and phenyl rings in this compound provides unique electronic and steric properties, enhancing its reactivity and potential applications in various fields .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable molecule for developing new materials, pharmaceuticals, and electronic devices.
Properties
CAS No. |
6333-08-0 |
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Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
(E)-1-naphthalen-1-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O/c20-19(14-13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-14H/b14-13+ |
InChI Key |
RSYVUCWGXLBPOV-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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